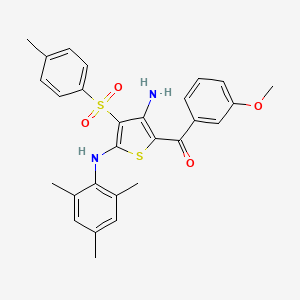

5-(3-methoxybenzoyl)-3-(4-methylbenzenesulfonyl)-N2-(2,4,6-trimethylphenyl)thiophene-2,4-diamine

Description

The compound 5-(3-methoxybenzoyl)-3-(4-methylbenzenesulfonyl)-N2-(2,4,6-trimethylphenyl)thiophene-2,4-diamine is a thiophene-based derivative with a complex substitution pattern. Its structure integrates a thiophene core modified by a 3-methoxybenzoyl group at position 5, a 4-methylbenzenesulfonyl moiety at position 3, and an N2-substituted 2,4,6-trimethylphenyl amine group.

Properties

IUPAC Name |

[3-amino-4-(4-methylphenyl)sulfonyl-5-(2,4,6-trimethylanilino)thiophen-2-yl]-(3-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N2O4S2/c1-16-9-11-22(12-10-16)36(32,33)27-23(29)26(25(31)20-7-6-8-21(15-20)34-5)35-28(27)30-24-18(3)13-17(2)14-19(24)4/h6-15,30H,29H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWVFNDPHFNVNNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC(=CC=C3)OC)NC4=C(C=C(C=C4C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that similar compounds, such as 5-aminopyrazole derivatives, are bioactive agents with a wide range of applications in the pharmaceutical and agrochemical industries.

Mode of Action

It is likely that the compound interacts with its targets in a manner similar to other 5-aminopyrazole derivatives.

Biochemical Pathways

Indole derivatives, which share some structural similarities, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Biological Activity

The compound 5-(3-methoxybenzoyl)-3-(4-methylbenzenesulfonyl)-N2-(2,4,6-trimethylphenyl)thiophene-2,4-diamine represents a novel class of thiophene derivatives that have garnered attention for their potential biological activities. Thiophene compounds are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action and efficacy based on recent studies.

Chemical Structure and Properties

The chemical structure of the compound includes a thiophene ring substituted with various functional groups that are crucial for its biological activity. The presence of methoxy, sulfonyl, and trimethyl groups enhances the lipophilicity and reactivity of the molecule, potentially influencing its interaction with biological targets.

1. Anti-inflammatory Activity

Thiophene derivatives have been extensively studied for their anti-inflammatory properties. Research indicates that compounds with similar structures can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are pivotal in inflammatory pathways. For instance:

- Mechanism : The compound may exert its anti-inflammatory effects by blocking mast cell degranulation and inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 .

- Efficacy : In vitro assays have shown that thiophene derivatives can significantly reduce inflammation markers in macrophages and other immune cells .

| Study | Compound | Activity | Mechanism |

|---|---|---|---|

| Ma et al. | Compound 4 | 57% inhibition of 5-LOX at 100 µg/mL | Blocking mast cell degranulation |

| Eleftheriadis et al. | Compound 8 | Better response than salicylic acid | Reducing pro-inflammatory gene expression |

2. Antimicrobial Activity

Thiophene-based compounds have demonstrated promising antimicrobial properties against various pathogens. Studies have shown that these compounds exhibit significant activity against bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans.

- In vitro Studies : Compounds derived from thiophene scaffolds were found to be effective against multiple microbial strains, with minimum inhibitory concentration (MIC) values indicating strong potency .

3. Anticancer Activity

Recent investigations into the anticancer potential of thiophene derivatives have shown encouraging results. The compound has been reported to exhibit cytotoxic effects against various cancer cell lines.

- Mechanism : The proposed mechanisms include induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways involved in cancer progression .

Case Studies

Several case studies have highlighted the biological activity of thiophene derivatives similar to the compound :

- Study on Anti-inflammatory Effects : A study conducted by Kumar et al. demonstrated that a related thiophene derivative showed significant reduction in edema in a carrageenan-induced paw edema model . This suggests potential therapeutic applications in treating inflammatory diseases.

- Antimicrobial Efficacy : Research by Chohan et al. on metal complexes derived from thiophene showed enhanced antibacterial activity compared to their non-metal counterparts, indicating that metal coordination could amplify the biological effects of thiophene compounds .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that thiophene derivatives exhibit significant anticancer properties. The specific compound has been studied for its potential to inhibit cancer cell proliferation. For instance, structural modifications in similar thiophene compounds have shown promising results against various cancer types by inducing apoptosis and inhibiting tumor growth .

Drug Development

The compound's unique structure allows it to interact with biological targets effectively. It can serve as a lead compound for the development of new drugs aimed at treating diseases such as cancer and possibly neurodegenerative disorders. The presence of methoxy and sulfonyl groups enhances its pharmacological profile, making it a candidate for further optimization in drug discovery programs .

Material Science

Organic Solar Cells

The incorporation of thiophene-based compounds into organic solar cells (OSCs) has been extensively researched. Compounds similar to the one discussed have been utilized to improve the efficiency and stability of bulk heterojunction OSCs. The addition of thiophene derivatives helps control the morphology of the active layer during film formation, leading to better phase separation and enhanced molecular stacking . This results in higher power conversion efficiencies (PCE), making them valuable in the development of next-generation photovoltaic materials.

Conductive Polymers

Thiophene derivatives are also integral in the synthesis of conductive polymers used in electronic devices. Their ability to conduct electricity while maintaining flexibility makes them suitable for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The compound's structural features can be exploited to design polymers with tailored electrical properties .

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

However, comparisons can be inferred based on structural analogs and related sulfonamide/thiophene derivatives cited in the evidence:

Table 1: Comparison of Structural Analogs

Key Observations:

Structural Complexity : The target compound exhibits greater structural complexity compared to simpler sulfonamides or nitroaromatics (e.g., ). Its thiophene core with multiple electron-withdrawing and bulky groups may enhance binding specificity but reduce solubility.

Aromatic Substitutions : The 2,4,6-trimethylphenyl group at N2 introduces steric hindrance, which could impact pharmacokinetics compared to less-substituted analogs like N-[4-(ethylthio)-2-(trifluoromethyl)phenyl]methanesulfonamide ().

Research Findings (Hypothetical):

- Synthetic Challenges : The combination of methoxybenzoyl and methylbenzenesulfonyl groups may complicate synthesis, requiring multi-step protection/deprotection strategies similar to those in for nucleotide analogs.

- Bioactivity : Analogous compounds (e.g., sulfonylureas in ) target ATP-binding sites; the thiophene core might similarly interact with kinase domains.

Limitations and Recommendations

The absence of direct studies on the target compound in the provided evidence necessitates caution. Future work should prioritize:

Synthesis and Characterization : Using methods analogous to for complex heterocycles.

Computational Modeling : To predict binding affinities against kinase targets.

Comparative Pharmacokinetics : Benchmarking against simpler sulfonamides (e.g., ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.